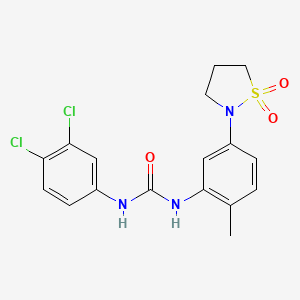

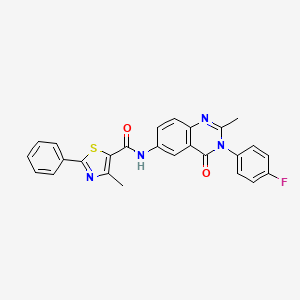

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex molecule with potential biological activity, given its structural features that resemble those found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinazolinone core and the presence of a fluorophenyl group are common in medicinal chemistry for their potential interactions with biological targets.

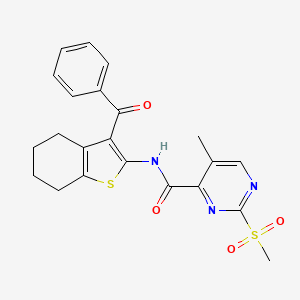

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of isoquinoline carboxamide derivatives, as mentioned in paper , involves the condensation of specific precursors, which could be analogous to the synthesis of the quinazolinone core in the compound of interest. Similarly, the synthesis of indazole derivatives, as described in papers and , involves amination and cyclization steps that could be relevant to the synthesis of the quinazolinone moiety.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and confirmed by single-crystal X-ray analysis, as seen in papers and . The crystal structure provides insights into the molecular conformation, intermolecular interactions, and potential reactive sites, which are crucial for understanding the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. For example, the lithiation of fluoroquinolines, as discussed in paper , suggests that the fluorine atom can direct metalation, which could be a useful reaction for further functionalization of the fluorophenyl group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are typically determined experimentally. Theoretical calculations, such as those performed using density functional theory (DFT) in paper , can provide additional insights into the electronic properties, such as the HOMO-LUMO energy gap, which can influence the compound's reactivity and interaction with biological targets.

Relevant Case Studies

While the provided papers do not directly discuss the compound , they do provide case studies of similar compounds with biological activity. For example, the inhibition of cancer cell proliferation by an indazole carboxamide derivative in paper and the evaluation of quinoline carboxamides as NK-3 receptor ligands in paper suggest that the compound of interest may also possess biological activities worth investigating.

Scientific Research Applications

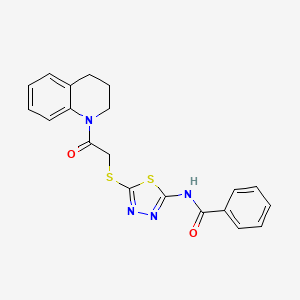

Antibacterial and Antimicrobial Properties

Compounds with structural features similar to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide have been investigated for their antibacterial and antimicrobial properties. For example, fluoroquinolones, a class of antibacterial agents, have been shown to exhibit potent activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and demonstrated to possess significant antibacterial and antifungal activities (Patel & Patel, 2010).

Antitumor Activity

The potential antitumor activity of compounds related to this compound has also been explored. For instance, a compound with the structure 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).

Drug Development and Medical Imaging

Some fluoroquinolines have been investigated for their potential use in drug development and medical imaging. For example, fluoroiodo-2-phenylquinoline-4-carboxamides, analogues of NK-3 antagonist SB 223412, were synthesized and evaluated as NK-3 ligands, aiming to develop radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies (Bennacef et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

Similar compounds have been known to affect various signaling pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and metabolic stability .

Result of Action

Similar compounds have been known to induce changes in cell morphology and function .

properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4O2S/c1-15-23(34-25(28-15)17-6-4-3-5-7-17)24(32)30-19-10-13-22-21(14-19)26(33)31(16(2)29-22)20-11-8-18(27)9-12-20/h3-14H,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYWHXCLYMUUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)